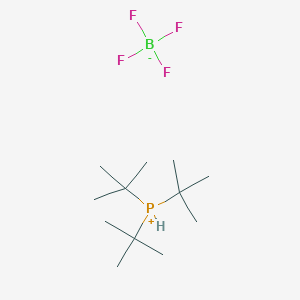
Tri-tert-butylphosphonium tetrafluoroborate
説明
Tri-tert-butylphosphonium tetrafluoroborate is a chemical compound with the linear formula [ [(CH3)3C]3PH]BF4 . It is often used as a ligand in various chemical reactions .
Synthesis Analysis
This compound is used in the synthesis of substituted biaryl compounds via palladium-catalyzed tandem Heck-direct arylation and tandem-sequential Heck-direct arylation-hydrogenation .Molecular Structure Analysis
The molecular weight of Tri-tert-butylphosphonium tetrafluoroborate is 290.13 . The SMILES string representation is FB-(F)F.CC©©PH+©C)C©©C .Chemical Reactions Analysis
Tri-tert-butylphosphonium tetrafluoroborate is a ligand used in various chemical reactions. It is used in the palladium-catalyzed enantioselective alfa-arylation of N-boc-pyrrolidine. It is also used with a palladium (0)-15-membered, triolefinic, macrocyle in Suzuki cross-coupling reactions of aryl bromides and chlorides .Physical And Chemical Properties Analysis
Tri-tert-butylphosphonium tetrafluoroborate is a white crystalline solid with high solubility in polar organic solvents . It exhibits excellent thermal stability, making it suitable for elevated temperature reactions .科学的研究の応用
Organic Synthesis: Cross-Coupling Reactions
Tri-tert-butylphosphonium tetrafluoroborate is widely used in organic synthesis, particularly in cross-coupling reactions. It acts as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Negishi couplings . These reactions are fundamental in constructing complex organic molecules, making this compound essential for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Enantioselective Synthesis
In medicinal chemistry, this compound facilitates the enantioselective synthesis of bioactive molecules. It’s employed as a ligand in the palladium-catalyzed α-arylation of N-boc-pyrrolidine, which is a key step in producing enantiomerically pure compounds . This is crucial for the development of drugs with specific chiral centers, impacting their efficacy and safety.
Materials Science: Catalyst Development
Tri-tert-butylphosphonium tetrafluoroborate plays a role in the development of new materials. It’s used in catalytic systems for polymerization reactions and the creation of novel polymers with unique properties . These materials have potential applications in electronics, coatings, and as advanced composites.
Environmental Science: Green Chemistry
In the field of environmental science, this compound contributes to green chemistry initiatives. It’s involved in catalytic processes that aim to reduce waste and energy consumption in chemical reactions . By improving the efficiency of these reactions, it helps in developing more sustainable and environmentally friendly chemical processes.
Analytical Chemistry: Chemical Analysis
Analytical chemists utilize Tri-tert-butylphosphonium tetrafluoroborate in the qualitative and quantitative analysis of complex mixtures. Its role in improving the selectivity and sensitivity of detection methods is valuable for identifying and quantifying substances in various samples .
Industrial Applications: Process Optimization
In industrial settings, this compound is applied to optimize chemical processes. Its use in large-scale synthesis improves the overall yield and quality of the final products. It’s particularly beneficial in the manufacture of fine chemicals and intermediates required for various industries .
作用機序
Target of Action
Tri-tert-butylphosphonium tetrafluoroborate (TTBP·BF4) is primarily used as a ligand in various catalytic reactions . It interacts with palladium (Pd), a transition metal, to form a complex that is used in several types of cross-coupling reactions .
Mode of Action
TTBP·BF4 forms a complex with palladium (0), which is then used in various types of cross-coupling reactions . These reactions include the Suzuki-Miyaura coupling, Negishi coupling, Heck reaction, and others . In these reactions, the TTBP·BF4-Pd complex acts as a catalyst, facilitating the bond formation between two organic compounds .
Biochemical Pathways
The primary biochemical pathway involving TTBP·BF4 is the cross-coupling reaction. In these reactions, the TTBP·BF4-Pd complex acts as a catalyst to facilitate the formation of carbon-carbon (C-C) bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that its use should be handled with care due to its potential to cause skin and eye irritation, and respiratory issues .
Result of Action
The result of TTBP·BF4’s action is the formation of new organic compounds through the creation of C-C bonds. This is achieved through its role as a ligand in palladium-catalyzed cross-coupling reactions .
Action Environment
The efficacy and stability of TTBP·BF4 can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the reactions involving TTBP·BF4 should be conducted under controlled conditions (e.g., temperature, pressure) to ensure optimal results .
将来の方向性
Tri-tert-butylphosphonium tetrafluoroborate is used in the synthesis of a novel organic dye with fluorenone as conjugation bridge which is used in dye sensitized solar cells . It is also used in the copper (ii)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions to synthesize diverse indole-3-carboxylic esters .
特性
IUPAC Name |
tritert-butylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370410 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131274-22-1 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butylphosphine tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of tri-tert-butylphosphonium tetrafluoroborate that make it useful in chemical synthesis?
A1: Tri-tert-butylphosphonium tetrafluoroborate is a versatile ligand precursor widely employed in palladium-catalyzed cross-coupling reactions []. Its utility stems from its ability to stabilize catalytically active palladium species, promoting efficient carbon-carbon bond formation. Moreover, this compound exhibits excellent stability both in solid form and in solution, simplifying its handling and storage [].
Q2: How does tri-tert-butylphosphonium tetrafluoroborate contribute to palladium-catalyzed reactions?
A2: Tri-tert-butylphosphonium tetrafluoroborate acts as a ligand for palladium, forming a complex that facilitates oxidative addition, a crucial step in cross-coupling reactions []. The bulky tert-butyl groups on the phosphorous atom create a sterically demanding environment around the palladium center. This steric hindrance promotes the formation of highly reactive palladium species, accelerating the desired coupling reaction.
Q3: Are there any specific examples demonstrating the effectiveness of tri-tert-butylphosphonium tetrafluoroborate in synthetic applications?
A3: Yes, research highlights its efficacy in diverse reactions. For instance, it enables the practical synthesis of 2-arylacetic acid esters through palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides []. This method provides a direct and high-yielding route to valuable arylacetic acid esters, showcasing the compound's utility in constructing complex molecules.
Q4: Beyond palladium catalysis, are there other applications for tri-tert-butylphosphonium tetrafluoroborate?
A4: Absolutely, its use extends to rhodium-catalyzed reactions as well. Notably, it facilitates the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media []. Its presence as a ligand for rhodium helps stabilize organorhodium intermediates and minimizes undesired side reactions, highlighting its versatility in different catalytic systems.
Q5: What spectroscopic data is useful for characterizing tri-tert-butylphosphonium tetrafluoroborate?
A5: NMR spectroscopy provides key structural information []. * 1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H)* 31P{1H} NMR (CDCl3): δ 51.7 ppm
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




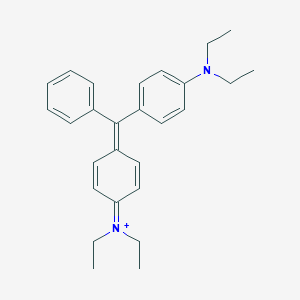
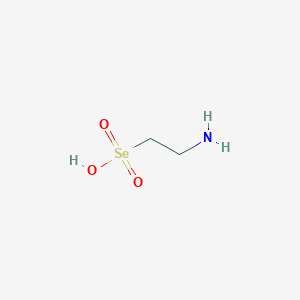
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

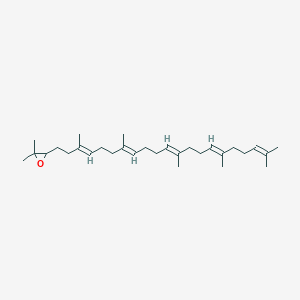
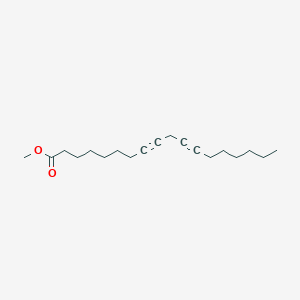
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)
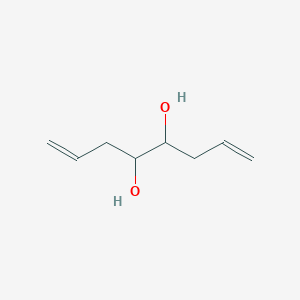
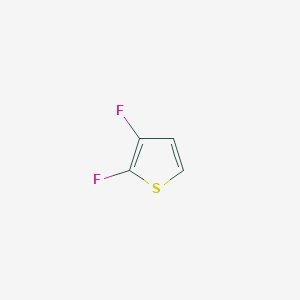

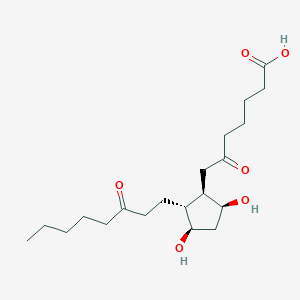
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)